2-bromophenyl 3,5-dinitrobenzoate
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Overview
Description
2-Bromophenyl 3,5-dinitrobenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom attached to a phenyl ring and a 3,5-dinitrobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromophenyl 3,5-dinitrobenzoate typically involves the esterification of 2-bromophenol with 3,5-dinitrobenzoyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Solvent: Dichloromethane or chloroform
Temperature: Room temperature to reflux
Time: Several hours to complete the reaction
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Bromophenyl 3,5-dinitrobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-bromophenol and 3,5-dinitrobenzoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiourea, typically in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed:
Nucleophilic Substitution: Products depend on the nucleophile used.
Reduction: 2-Bromoaniline and 3,5-diaminobenzoic acid.
Hydrolysis: 2-Bromophenol and 3,5-dinitrobenzoic acid.
Scientific Research Applications
2-Bromophenyl 3,5-dinitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties due to the presence of nitro groups.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the development of materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 2-bromophenyl 3,5-dinitrobenzoate largely depends on its chemical structure. The nitro groups can participate in redox reactions, while the bromine atom can undergo substitution reactions. These properties make it a versatile compound in various chemical transformations. In biological systems, the nitro groups may contribute to antimicrobial activity by interfering with cellular processes.
Comparison with Similar Compounds
2-Bromophenyl 4-nitrobenzoate: Similar structure but with a single nitro group.
2-Chlorophenyl 3,5-dinitrobenzoate: Similar structure but with a chlorine atom instead of bromine.
3,5-Dinitrobenzoic acid esters: A broader class of compounds with varying alkyl or aryl groups.
Uniqueness: 2-Bromophenyl 3,5-dinitrobenzoate is unique due to the combination of bromine and two nitro groups, which impart distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for specific applications that require both electrophilic and nucleophilic sites.
Properties
IUPAC Name |
(2-bromophenyl) 3,5-dinitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrN2O6/c14-11-3-1-2-4-12(11)22-13(17)8-5-9(15(18)19)7-10(6-8)16(20)21/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIAKZHXMQQXEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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